molecular formula C16H12Cl3N5OS B2563488 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 760187-12-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2563488
CAS No.: 760187-12-0
M. Wt: 428.72
InChI Key: QZUMMPNTIVYQEN-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with an amino group and a 4-chlorophenyl moiety at positions 4 and 5, respectively.
  • A sulfanyl (–S–) bridge linking the triazole to an acetamide group.
  • A 3,4-dichlorophenyl substituent on the acetamide nitrogen.

This structural configuration confers unique electronic and steric properties, making it a candidate for antimicrobial, anti-inflammatory, and enzyme-inhibitory applications.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-11-5-6-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUMMPNTIVYQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a chlorinated phenyl isothiocyanate.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the phenyl rings can be reduced to amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorinated phenyl groups enhance the compound’s binding affinity and specificity. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Core Modifications

Compound A : 2-{[4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide ()
  • Difference : Phenyl group instead of 4-chlorophenyl at position 5 of the triazole.
Compound B : 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (AM31, )
  • Difference : 2-Hydroxyphenyl (triazole) and 4-nitrophenyl (acetamide) substituents.
  • Impact : The hydroxyl group enhances hydrogen-bonding interactions with reverse transcriptase, resulting in higher binding affinity (KI = 1.2 nM) compared to the target compound’s chloro-substituted analogs .

Acetamide Substituent Variations

Compound C : 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
  • Difference: 4-Phenoxyphenyl instead of 3,4-dichlorophenyl on the acetamide.
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ()
  • Difference : 4-Methylphenyl (triazole) and 3,4-difluorophenyl (acetamide).
  • Impact : Fluorine’s high electronegativity may improve metabolic stability but reduce lipophilicity compared to chlorine, altering pharmacokinetics .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and enzyme-inhibitory activities by improving target binding .
  • Hydrogen-bond donors (e.g., –OH in AM31) significantly boost binding affinity to enzymes like reverse transcriptase .

Crystallographic Insights

  • The target compound’s 3,4-dichlorophenyl group may adopt dihedral angles of 44–56° relative to the triazole core, similar to dichlorophenyl analogs in . This conformation optimizes hydrophobic interactions in enzyme binding pockets .
  • Synthesis: Likely involves coupling 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-N-(3,4-dichlorophenyl)acetamide under basic conditions (K₂CO₃/acetone), as described for analogous compounds in .

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H11Cl2N5OS
  • Molecular Weight : 336.22 g/mol
  • CAS Number : [insert CAS number if available]

Triazole derivatives are recognized for their ability to inhibit specific enzymes and pathways in various microorganisms and cancer cells. The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit enzymes such as cytochrome P450, which is crucial in the biosynthesis of sterols in fungi.
  • Antiproliferative Effects : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines through apoptosis induction.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:

  • In vitro Studies : Compounds similar to this triazole have demonstrated efficacy against Candida albicans and other fungal strains with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL .

Antibacterial Effects

The antibacterial activity of triazoles has been well-documented:

  • Broad Spectrum Activity : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa. Studies report MIC values comparable to established antibiotics .

Anticancer Potential

The anticancer properties of triazole derivatives have attracted considerable attention:

  • Cell Line Studies : Triazole compounds have been evaluated against various cancer cell lines, revealing significant cytotoxic effects. For instance, a related compound was reported to reduce viability in breast cancer cells by inducing apoptosis .

Case Studies

  • Study on Antifungal Activity :
    • A study evaluated the antifungal potency of several triazole derivatives against clinical isolates of Candida. The results indicated that the tested compounds exhibited greater efficacy than fluconazole, particularly against resistant strains .
  • Antibacterial Evaluation :
    • Another investigation assessed the antibacterial activity of triazole derivatives against multi-drug resistant bacteria. The findings suggested that these compounds could serve as potential alternatives to conventional antibiotics due to their unique mechanisms of action .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsMIC (µg/mL)
AntifungalCandida albicansSignificant growth inhibition0.125 - 8
AntibacterialStaphylococcus aureusInhibition of bacterial growth0.5 - 16
AnticancerBreast cancer cell linesInduction of apoptosisN/A

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